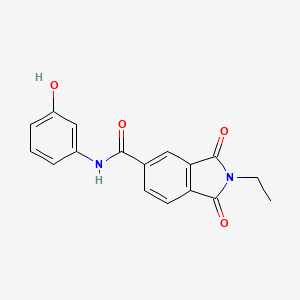
5-bromo-2-ethoxy-N-4-pyridinylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "5-bromo-2-ethoxy-N-4-pyridinylbenzenesulfonamide" often involves complex chemical reactions. For instance, derivatives have been synthesized through processes such as aminohalogenation reactions, which can yield unexpected products with interesting structural and functional properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Such methods highlight the intricate pathways involved in creating sulfonamide derivatives, offering insight into the synthetic versatility and potential for generating compounds with tailored features.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to the compound , has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies reveal the crystallographic details, providing insights into the molecular arrangements and configurations (Zhixu Zhou et al., 2015). Understanding the molecular structure is crucial for deciphering the compound's interactions and functionality at the molecular level.
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions that define their reactivity and potential applications. For example, the process of enzyme inhibition and the ability to interact with different biological targets are key characteristics derived from their chemical structure (N. Riaz, 2020). These chemical properties are fundamental for the compound's applications in fields such as medicinal chemistry and pharmacology.
Physical Properties Analysis
The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystalline form, are determined by their molecular structure and synthesis conditions. These properties are critical for understanding the compound's behavior in different environments and for its formulation in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for the compound's utility and performance in chemical reactions and as a potential candidate for further drug development. Studies on similar compounds show a range of activities and interactions that underline the importance of sulfonamide derivatives in scientific research and application development.
References (Sources)
- Zhang, Shi-jie, & Hu, Wei-Xiao. (2010). Synthesis, Crystal Structure and Anticancer Property of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide. Chinese Journal of Structural Chemistry. Source.
- N. Riaz. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. Organic & Medicinal Chemistry International Journal. Source.
- Zhixu Zhou, Linwei Li, N. Yan, Lei Du, Changshan Sun, & Tiemin Sun. (2015). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules. Source.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-2-19-12-4-3-10(14)9-13(12)20(17,18)16-11-5-7-15-8-6-11/h3-9H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSVCJPQYJZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5362069.png)

![4-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperazine-2-carboxylic acid](/img/structure/B5362077.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5362086.png)

![7-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5362099.png)
![4-ethyl-5-[1-(4-methoxy-3,5-dimethylbenzoyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5362114.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5362123.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5362136.png)
methanone](/img/structure/B5362158.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362165.png)
![N-(3-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362176.png)